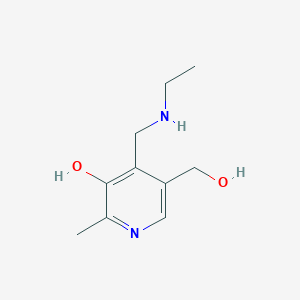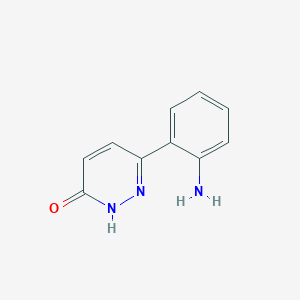
2-bromo-N-(6-éthoxy-1,3-benzothiazol-2-yl)acétamide
Vue d'ensemble
Description
“2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide”, involves the reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .
Chemical Reactions Analysis
Benzothiazole derivatives, including “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide”, are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .
Applications De Recherche Scientifique
Agents antituberculeux
Des composés ayant des structures similaires ont été utilisés dans la conception et la synthèse d'agents antituberculeux . Par exemple, des dérivés de N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide substitués ont été évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis H37Ra .
Synthèse de médicaments
Le composé pourrait potentiellement être utilisé dans la synthèse d'ingrédients pharmaceutiques actifs . Ses caractéristiques structurelles pourraient en faire un intermédiaire utile dans la production de divers médicaments.
Spectrométrie de masse
Le 6-éthoxy-2-mercaptobenzothiazole, un composé ayant une structure similaire, a été utilisé comme matrice pour la spectrométrie de masse par désorption/ionisation laser assistée par matrice (MALDI) pour la détermination de la masse des biomolécules . Par conséquent, "2-bromo-N-(6-éthoxy-1,3-benzothiazol-2-yl)acétamide" pourrait également trouver une utilité dans ce domaine.
Conception d'inhibiteurs
Compte tenu de sa similarité structurelle avec d'autres dérivés du benzothiazole, il pourrait potentiellement être utilisé dans la conception d'inhibiteurs pour diverses cibles biologiques. Par exemple, les nitrothiazolythiobenzothiazoles ont été utilisés comme inhibiteurs de la kinase N-terminale de jonction carbone .
Mécanisme D'action
Target of Action
Related compounds have been shown to have antimicrobial activity, suggesting that this compound may interact with microbial proteins or enzymes .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of a reactive bromine atom in its structure .
Biochemical Pathways
Related compounds have been shown to disrupt microbial metabolic pathways, leading to cell death .
Pharmacokinetics
The presence of ethoxy groups in its structure suggests that it may be lipophilic, which could influence its absorption and distribution .
Result of Action
Related compounds have been shown to have antimicrobial activity, suggesting that this compound may lead to microbial cell death .
Orientations Futures
Benzothiazole derivatives, including “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide”, are biologically active and industrially demanded compounds . They are of great interest for drug design due to their high biological and pharmacological activity . Therefore, future research may focus on developing new drugs and materials using these compounds .
Analyse Biochimique
Biochemical Properties
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, altering their conformation and function .
Cellular Effects
The effects of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites .
Molecular Mechanism
At the molecular level, 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site, causing conformational changes that reduce enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide vary with different dosages in animal models. At low doses, it has been observed to inhibit enzyme activity without causing significant toxicity. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, where a certain dosage is required to achieve a significant inhibitory effect, while doses above this threshold can result in adverse effects .
Metabolic Pathways
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels. This compound can inhibit enzymes involved in the synthesis and degradation of specific metabolites, thereby altering their concentrations and affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be actively transported into cells by specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on enzyme activity, gene expression, and cellular metabolism. Its localization can also influence its stability and degradation, affecting its overall activity and function .
Propriétés
IUPAC Name |
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-2-16-7-3-4-8-9(5-7)17-11(13-8)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXBDCXWRIVQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)

![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)

![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)

![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)






